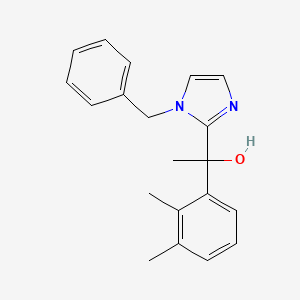
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Addition of the Dimethylphenyl Group: The final step involves the addition of the 2,3-dimethylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzyl and dimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-Benzyl-2-methylimidazole: Similar structure but lacks the dimethylphenyl group.
2-Phenylimidazole: Contains a phenyl group instead of the benzyl and dimethylphenyl groups.
1-(2,3-Dimethylphenyl)-2-imidazoline: Similar but with an imidazoline ring instead of imidazole.
Uniqueness
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, also known by its CAS number 944268-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O
- Molecular Weight : 306.40 g/mol
- Structure : The compound features a benzyl imidazole moiety linked to a 2,3-dimethylphenyl group through an ethanol bridge.
Research indicates that this compound may interact with various biological targets:
- Adrenergic Receptors : Preliminary studies suggest that this compound may exhibit activity at adrenergic receptors, influencing neurotransmission and cardiovascular responses .
- Neurotransmitter Modulation : The imidazole ring is known to participate in interactions with neurotransmitter systems, which could be relevant for conditions such as depression and anxiety .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cell Viability Assay | Demonstrated cytotoxic effects on cancer cell lines at higher concentrations. |
| Receptor Binding | Showed moderate binding affinity to adrenergic receptors. |
| Anti-inflammatory Assay | Reduced pro-inflammatory cytokine production in macrophages. |
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential as an antidepressant agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly decreased cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.
特性
IUPAC Name |
1-(1-benzylimidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-21-12-13-22(19)14-17-9-5-4-6-10-17/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVTYVDQFLJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=NC=CN2CC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














